molecular formula C9H5BrF4O B2509824 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone CAS No. 1515433-83-6

1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B2509824
CAS No.: 1515433-83-6
M. Wt: 285.036
InChI Key: YSXOJHHBLDVREV-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is a halogenated aromatic ketone featuring a trifluoroacetyl group attached to a substituted phenyl ring. The phenyl ring contains bromo (Br), fluoro (F), and methyl (CH₃) substituents at the 2-, 6-, and 3-positions, respectively. This compound is of interest in pharmaceutical and materials chemistry due to the combined electronic effects of its substituents:

  • Fluoro: Increases metabolic stability and electron-withdrawing properties.
  • Trifluoroacetyl group: A strong electron-withdrawing moiety that stabilizes the ketone and enhances reactivity in condensation reactions.

Properties

IUPAC Name

1-(2-bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c1-4-2-3-5(11)6(7(4)10)8(15)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXOJHHBLDVREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-bromo-6-fluoro-3-methylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The general reaction scheme is as follows:

2-bromo-6-fluoro-3-methylbenzene+trifluoroacetyl chlorideAlCl3This compound\text{2-bromo-6-fluoro-3-methylbenzene} + \text{trifluoroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-bromo-6-fluoro-3-methylbenzene+trifluoroacetyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Nucleophilic substitution: Products such as 1-(2-azido-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone.

    Reduction: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol.

    Oxidation: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroacetic acid.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone serves as a crucial building block for synthesizing pharmaceutical compounds. Its potential therapeutic effects are being explored in various contexts:

  • Synthesis of Pharmaceuticals : The compound can be transformed into various derivatives that exhibit biological activity.
  • Mechanism of Action : It may interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The trifluoromethyl group enhances its ability to penetrate cell membranes.

Materials Science

The unique electronic properties of this compound make it suitable for developing advanced materials:

  • Organic Semiconductors : Its structural characteristics allow it to be utilized in creating materials for electronic applications.

Chemical Biology

In chemical biology, this compound is employed in designing molecular probes:

  • Biological Probes : These probes can be used to study molecular interactions and biological processes at a cellular level.

Case Study 1: Synthesis of Derivatives

Research has demonstrated that this compound can undergo nucleophilic substitution reactions to yield various derivatives such as:

  • 1-(2-Azido-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone

This derivative showcases potential applications in drug development due to its modified biological properties.

Studies indicate that the trifluoromethyl group enhances the compound's lipophilicity, improving its interaction with cellular targets. This has led to investigations into its potential as an anti-cancer agent by modulating specific signaling pathways within cancer cells.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound - C₁₀H₇BrF₄O ~291.02 2-Br, 6-F, 3-CH₃, COCF₃
1-(2-Bromophenyl)-2,2,2-trifluoroethanone 244229-34-3 C₈H₄BrF₃O 253.02 2-Br, COCF₃
2-Bromo-1-(6-bromo-2-fluoro-3-methylphenyl)ethanone 2091475-82-8 C₉H₇Br₂FO 311.96 2-Br, 6-Br, 2-F, 3-CH₃, COCH₃
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone 1125812-58-9 C₉H₃ClF₆O 276.57 3-Cl, 5-CF₃, COCF₃
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 1356086-78-6 C₇H₃ClF₃NO 210.00 6-Cl (pyridine), COCF₃

Table 2. Functional Comparisons

Compound Electron-Withdrawing Effects Lipophilicity (LogP)* Metabolic Stability Key Applications
Target Compound High (Br, F, COCF₃) ~2.8 (estimated) High Pharmaceutical intermediates
1-(2-Bromophenyl)-2,2,2-trifluoroethanone Moderate (Br, COCF₃) ~2.5 Moderate Organic synthesis
1-[3-Chloro-5-(trifluoromethyl)phenyl]-... Very High (Cl, CF₃, COCF₃) ~3.1 Very High Afoxolaner synthesis
1-(2,3-Difluorophenyl)-2,2,2-trifluoro... High (F, COCF₃) ~2.3 High Materials chemistry

*LogP values are estimated based on substituent contributions.

Biological Activity

1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. This article explores the biological effects of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H6BrF4O
  • Molecular Weight : 303.06 g/mol
  • SMILES Notation : Cc1cc(Br)cc(c1F)C(=O)C(F)(F)F

This compound features a trifluoroethanone moiety that contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxic Effects : Investigations into its cytotoxicity have revealed potential applications in cancer therapy.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Cell Proliferation : It has been shown to interfere with cell cycle progression in cancer cell lines.
  • Modulation of Signaling Pathways : Potential interactions with signaling pathways related to inflammation and apoptosis are being explored.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of key metabolic enzymes

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting a dose-dependent effect on cell viability.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of specific enzymes such as cathepsin L showed promising results. The compound inhibited enzyme activity by approximately 70% at a concentration of 10 µM, indicating its potential as an anti-metastatic agent.

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